Erlotinib D6 HCl

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

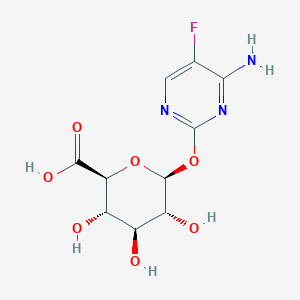

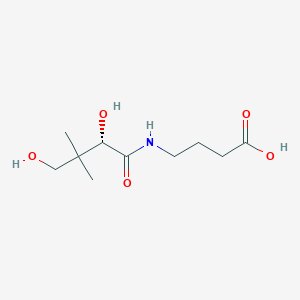

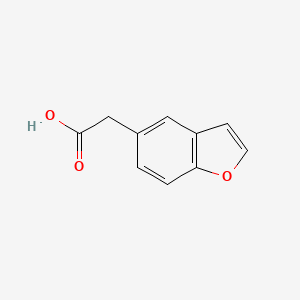

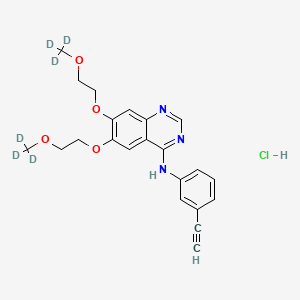

Erlotinib D6 HCl is a deuterium-labeled Erlotinib Hydrochloride . Erlotinib Hydrochloride inhibits purified EGFR kinase with an IC50 of 2 nM . Erlotinib D6 HCl is a click chemistry reagent, containing an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .

Molecular Structure Analysis

Erlotinib D6 HCl has a molecular weight of 435.93 and its formula is C22H18D6ClN3O4 . It appears as a white to off-white solid . Erlotinib D6 HCl contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .

Chemical Reactions Analysis

Erlotinib D6 HCl, as a click chemistry reagent, contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . Erlotinib Hydrochloride was found to be stable under acidic, thermal, and photolytic conditions, but significantly degraded under alkaline and oxidative stress conditions .

Physical And Chemical Properties Analysis

Erlotinib D6 HCl appears as a white to off-white solid . It has a molecular weight of 435.93 and its formula is C22H18D6ClN3O4 .

Wissenschaftliche Forschungsanwendungen

Analytical Method Development and Validation

Erlotinib hydrochloride has been used in the development and validation of analytical methods. It has been quantified in bulk and in pharmaceutical formulation by thin-layer chromatography (TLC). The method was validated according to the International Council for Harmonisation (ICH) guidelines .

Studies of Degradation Behavior

Studies have been conducted on the degradation behavior of erlotinib hydrochloride. It was found to be stable under acidic, thermal, and photolytic conditions, but significantly degraded under alkaline and oxidative stress conditions .

Treatment of Non-Small Cell Lung Cancer (NSCLC)

Erlotinib hydrochloride is used to treat non-small cell lung cancer (NSCLC) with mutation in the epidermal growth factor receptor (EGFR), exon 19, and exon 21 . It has shown a significant improvement in median survival, quality of life, and related symptoms in an unselected population of advanced and metastatic NSCLC patients .

First-Line Treatment of Advanced Disease

Erlotinib has significant antitumor activity in first-line treatment. It has been investigated for its efficacy in the first-line therapy of advanced disease .

Combined with Chemotherapy and/or Radiotherapy

Research is being conducted to assess erlotinib in combination with chemotherapy and/or radiotherapy in locally advanced disease .

In Combination and/or Sequence with Cytotoxic Treatments and/or Other Molecular Target Agents

Erlotinib is being assessed in combination and/or sequence with cytotoxic treatments and/or other molecular target agents .

Wirkmechanismus

Target of Action

Erlotinib D6 HCl primarily targets the Epidermal Growth Factor Receptor (EGFR) . EGFR is a protein found on the surface of both normal and cancer cells, and it plays a crucial role in cell growth and multiplication . Erlotinib also inhibits JAK2V617F, a mutant form of tyrosine kinase JAK2 found in most patients with polycythemia vera (PV) and a substantial proportion of patients with idiopathic myelofibrosis or essential thrombocythemia .

Mode of Action

Erlotinib D6 HCl is a highly specific and reversible inhibitor of EGFR tyrosine kinase . It binds to the EGFR tyrosine kinase in a reversible fashion at the adenosine triphosphate (ATP) binding site of the receptor . This binding blocks the phosphorylation of EGFR, thereby inhibiting the activation of downstream signaling pathways .

Biochemical Pathways

The inhibition of EGFR by Erlotinib D6 HCl disrupts several downstream signaling pathways that are crucial for cell growth, differentiation, and survival . This disruption can lead to cell death . Additionally, Erlotinib’s inhibition of JAK2V617F introduces the potential use of Erlotinib in the treatment of JAK2V617F-positive PV and other myeloproliferative disorders .

Pharmacokinetics

Erlotinib D6 has been used as an internal standard for chromatographic analysis , suggesting it may have similar ADME properties to Erlotinib.

Result of Action

The molecular and cellular effects of Erlotinib D6 HCl’s action primarily involve the induction of cell death . By inhibiting EGFR and potentially JAK2V617F, Erlotinib D6 HCl disrupts critical cell growth and survival pathways, leading to the death of cancer cells .

Action Environment

Environmental factors such as the presence of certain mutations in cancer cells can influence the compound’s action, efficacy, and stability

Safety and Hazards

Erlotinib D6 HCl should be handled with care. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Zukünftige Richtungen

Erlotinib, the non-deuterated form of Erlotinib D6 HCl, has shown significant improvement in the treatment of non-small cell lung cancer (NSCLC) and pancreatic cancer . Future research is planned to understand the role of Erlotinib in NSCLC treatment. Major areas of clinical research include the assessment of Erlotinib in adjuvant treatment, combined with chemotherapy and/or radiotherapy in locally advanced disease, in the first-line therapy of advanced disease, and in combination and/or sequence with cytotoxic treatments and/or other molecular target agents .

Eigenschaften

IUPAC Name |

N-(3-ethynylphenyl)-6,7-bis[2-(trideuteriomethoxy)ethoxy]quinazolin-4-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O4.ClH/c1-4-16-6-5-7-17(12-16)25-22-18-13-20(28-10-8-26-2)21(29-11-9-27-3)14-19(18)23-15-24-22;/h1,5-7,12-15H,8-11H2,2-3H3,(H,23,24,25);1H/i2D3,3D3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTTBEUCJPZQMDZ-HVTBMTIBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C#C)OCCOC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C#C)OCCOC([2H])([2H])[2H].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24ClN3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.